3-(1-Phenylethoxy)piperidine
Description
3-(1-Phenylethoxy)piperidine is a piperidine derivative characterized by a phenylethoxy substituent at the 3-position of the piperidine ring. This structural motif is critical for its biological activity, particularly in modulating protein-protein interactions and enzyme inhibition.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(1-phenylethoxy)piperidine |
InChI |
InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)15-13-8-5-9-14-10-13/h2-4,6-7,11,13-14H,5,8-10H2,1H3 |
InChI Key |
RSDFTWILXXYBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylethoxy)piperidine typically involves the reaction of piperidine with 1-phenylethanol under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and 1-phenylethanol as an electrophile. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Phenylethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction could produce 3-(1-phenylethyl)piperidine.
Scientific Research Applications
3-(1-Phenylethoxy)piperidine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including analgesic and anti-inflammatory properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Phenylethoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Phenylethoxy Substituent : Enhances antifungal activity in compound 29 by promoting hydrophobic interactions with PMT1 .
- Piperidine vs.
- Alicyclic Amine Modifications: Substitutions on the piperidine nitrogen (e.g., propyl in 3-PPP) influence sigma receptor binding, while phenylethoxy groups may redirect activity toward non-CNS targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
